molecular formula C33H24O10 B1680922 Sciadopitysin CAS No. 521-34-6

Sciadopitysin

Cat. No. B1680922
CAS RN: 521-34-6
M. Wt: 580.5 g/mol
InChI Key: YCXRBCHEOFVYEN-UHFFFAOYSA-N
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Description

Sciadopitysin is a biflavonoid that is a 7, 4’, 4’‘’-trimethyl ether derivative of amentoflavone . It has a role as a bone density conservation agent and a platelet aggregation inhibitor . It is functionally related to an amentoflavone . Sciadopitysin is a natural product found in Taxus cuspidata, Torreya nucifera, and other organisms .


Synthesis Analysis

While specific synthesis methods for Sciadopitysin were not found, it has been suggested as a lead candidate for further detailed analysis and testing of synthetic analogues for their in-vitro anti-malarial potentials .


Molecular Structure Analysis

Sciadopitysin has a molecular formula of C33H24O10 . Its IUPAC name is 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one .


Chemical Reactions Analysis

A sensitive and rapid LC–MS/MS method was developed and validated for the quantitation of sciadopitysin in rat plasma using amentoflavone as an internal standard .


Physical And Chemical Properties Analysis

Sciadopitysin has a molecular weight of 580.5 g/mol . Further physical and chemical properties specific to Sciadopitysin were not found in the search results.

Scientific Research Applications

Anatomical Significance in Plant Studies

Anatomy of the Xylem of Sciadopitys
A notable study explored the wood structure of Sciadopitys verticillata (umbrella pine), a plant species native to Japan. This research delved into the detailed anatomical study of the plant, highlighting its unique features and classification among conifers. The investigation aimed to contribute to the understanding of conifer phylogeny, demonstrating the scientific interest in the anatomical and evolutionary aspects of plant species related to Sciadopitysin (A. Peirce, 1935).

Safety And Hazards

While specific safety and hazards data for Sciadopitysin were not found, one source suggests avoiding contact with skin and eyes .

Future Directions

Sciadopitysin has shown promise in alleviating high glucose-caused oxidative stress and apoptosis in cardiomyocytes . It has also been suggested for further detailed analysis and testing of synthetic analogues for their in-vitro anti-malarial potentials . More research is needed to fully understand its potential therapeutic applications.

properties

IUPAC Name

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXRBCHEOFVYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200096
Record name Sciadopitysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sciadopitysin

CAS RN

521-34-6
Record name Sciadopitysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sciadopitysin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sciadopitysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sciadopitysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCIADOPITYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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